molecular formula C5H4Br2OS B3278304 (3,5-Dibromothiophen-2-yl)methanol CAS No. 675872-43-2

(3,5-Dibromothiophen-2-yl)methanol

Cat. No.: B3278304
CAS No.: 675872-43-2
M. Wt: 271.96 g/mol
InChI Key: VJIHIMVERQLAET-UHFFFAOYSA-N
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Description

(3,5-Dibromothiophen-2-yl)methanol (CAS 675872-43-2) is a high-value brominated thiophene derivative primarily utilized as a versatile building block in organic synthesis and medicinal chemistry research . With the molecular formula C 5 H 4 Br 2 OS and a molecular weight of 271.96 g/mol, this compound features a hydroxymethyl functional group attached to a 3,5-dibrominated thiophene ring, offering two distinct sites for further functionalization via metal-catalyzed cross-coupling reactions . Its primary research application lies in serving as a key precursor for the synthesis of complex thiophene-based structures, which are prevalent in the development of pharmaceutical intermediates, organic electronic materials, and ligands for catalysis. The electron-rich thiophene core, when combined with the reactivity of the alcohol group, makes it a valuable scaffold for constructing larger conjugated systems or for introducing specific side chains. Related brominated thiophene compounds, such as 3,5-Dibromo-2-methylthiophene, are similarly employed as synthetic intermediates, underscoring the utility of this chemical class in research . As a biochemical reagent, this compound is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(3,5-dibromothiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2OS/c6-3-1-5(7)9-4(3)2-8/h1,8H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIHIMVERQLAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70797576
Record name (3,5-Dibromothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70797576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675872-43-2
Record name (3,5-Dibromothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70797576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dibromothiophen-2-yl)methanol typically involves the bromination of thiophene derivatives followed by the introduction of a hydroxymethyl group. One common method is the bromination of 2-thiophenemethanol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity of bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dibromothiophen-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Routes

The synthesis of (3,5-Dibromothiophen-2-yl)methanol can be achieved through various methods:

  • Bromination of Thiophene : Starting from thiophene, bromination with Br₂ followed by reduction with sodium borohydride (NaBH₄) yields the desired compound in good yields (up to 78%) .
  • Lithium/Bromine Exchange : This method involves using n-BuLi for regioselective bromination followed by trapping with DMF to produce intermediates that can be further reduced to form this compound .

Chemistry

This compound serves as an essential building block for synthesizing more complex thiophene derivatives. Its unique structure allows for selective functionalization, which is valuable in the development of novel materials for organic electronics and photovoltaics .

Application Description
Organic ElectronicsUsed in the fabrication of conductive polymers and light-emitting diodes (LEDs).
PhotovoltaicsInvestigated for potential use in solar cell materials due to its electronic properties.

Biology

Research indicates that this compound may exhibit biological activities such as antimicrobial and anticancer properties. The presence of bromine enhances its interaction with biological targets through mechanisms like halogen bonding .

Case Study : A study explored the interaction of similar dibromothiophene derivatives with specific enzymes, revealing potential therapeutic effects against certain cancers .

Medicine

The compound is being investigated as a precursor for bioactive compounds in drug development. Its ability to form hydrogen bonds may modulate interactions with various biological molecules, suggesting potential roles in pharmaceuticals targeting specific receptors or enzymes .

Industrial Applications

In industrial settings, this compound is utilized in the production of organic semiconductors and materials for optoelectronic devices. Its chemical stability and reactivity make it suitable for various applications in materials science .

Mechanism of Action

The mechanism of action of (3,5-Dibromothiophen-2-yl)methanol depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways . In electronic applications, the compound’s conjugated structure allows it to participate in charge transfer processes, making it useful in the development of conductive materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

The following table compares key structural and molecular features of “(3,5-Dibromothiophen-2-yl)methanol” with analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Aromatic System Substituents Key Distinctions
This compound C$5$H$4$Br$2$O$2$S 287.87 Thiophene Br (3,5), -CH$_2$OH (2) Heterocyclic sulfur ring; bromine reactivity
(3,5-Dibromo-2-methoxyphenyl)methanol C$8$H$8$Br$2$O$2$* 295.87 Benzene Br (3,5), -OCH$3$ (2), -CH$2$OH (1) Methoxy group enhances solubility; benzene ring reduces electronic effects
(3,5-bis(Pyren-1-ylmethoxy)phenyl)methanol C${39}$H${28}$O$_3$ 544.64 Benzene Pyrenylmethoxy (3,5), -CH$_2$OH (1) Bulky pyrene groups limit solubility; used in optoelectronics
(7-Methyl-1H-benzo[d]imidazol-2-yl)methanol C$9$H${10}$N$_2$O 162.19 Benzimidazole -CH$3$ (7), -CH$2$OH (2) Nitrogen-rich heterocycle; biomedical applications

Note: reports the molecular formula as C${18}$H${16}$Cl$2$O$4$, which conflicts with the compound’s name (dibromo vs. dichloro).

Commercial Availability and Pricing

provides pricing data for select compounds:

Compound Price (1g) Supplier
This compound €864.00 CymitQuimica
(7-Methyl-1H-benzo[d]imidazol-2-yl)methanol €102.00 CymitQuimica
3-Bromo-6-methyl-1H-indazol-5-amine €264.00 CymitQuimica

The high cost of “this compound” reflects its complex synthesis and niche applications .

Biological Activity

(3,5-Dibromothiophen-2-yl)methanol is a compound characterized by its unique thiophene structure, which includes two bromine atoms at the 3 and 5 positions and a hydroxymethyl group at the 2 position. This configuration contributes to its diverse biological activities and potential applications in various fields such as medicinal chemistry and organic electronics. The compound's molecular formula is C₅H₄Br₂OS, and its biological activity is primarily influenced by the presence of halogen atoms, which enhance its reactivity and interaction with biological targets.

Chemical Structure and Properties

The structural features of this compound promote significant biological interactions:

Feature Description
Molecular Formula C₅H₄Br₂OS
Bromine Positions 3 and 5
Functional Group Hydroxymethyl at position 2
Reactivity Enhanced due to halogen bonding capabilities

The bromine atoms are known to facilitate halogen bonding, which can significantly influence the binding affinity of the compound to various biological receptors and enzymes.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Its structural similarities to other thiophene derivatives suggest that it may interact with microbial cell membranes or specific metabolic pathways, leading to inhibition of growth. Studies have shown that compounds with similar thiophene structures often possess noteworthy antibacterial and antifungal properties.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival. The presence of bromine enhances its ability to interact with DNA or RNA, potentially disrupting cancer cell replication processes.

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : Its halogen bonding capabilities allow it to bind effectively to various receptors, influencing cellular responses.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to cell death.

Study on Antioxidant Activity

A study examining the antioxidant potential of thiophene derivatives found that this compound exhibited significant free radical scavenging activity. This was measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where it demonstrated a competitive IC50 value compared to known antioxidants .

Study on Acetylcholinesterase Inhibition

Another investigation focused on the inhibition of acetylcholinesterase (AChE) by various thiophene derivatives. The study highlighted that compounds similar in structure to this compound showed promising AChE inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Comparative Analysis with Similar Compounds

Compound Name Structural Features Biological Activity
(4-Bromothiophen-2-yl)methanolOne bromine atom at position 4Lower reactivity; potential antimicrobial properties
(2,5-Dibromothiophen-3-yl)methanolBromine atoms at positions 2 and 5Varied reactivity; explored for anticancer effects
(3-Bromothiophen-2-yl)methanolOne bromine atom at position 3Potentially lower reactivity compared to dibrominated variants

The unique positioning of bromine atoms in this compound provides distinct reactivity patterns compared to its analogs, allowing for selective functionalization opportunities that are valuable for designing specific bioactive compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3,5-Dibromothiophen-2-yl)methanol
Reactant of Route 2
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